molecular formula C21H30N4O B5666150 (3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-(6-methyl-2-propyl-4-pyrimidinyl)-3-pyrrolidinamine

(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-(6-methyl-2-propyl-4-pyrimidinyl)-3-pyrrolidinamine

Cat. No. B5666150
M. Wt: 354.5 g/mol
InChI Key: MWHRRWRGVQKCPO-RBUKOAKNSA-N
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Description

The compound belongs to a class of organic compounds known for their complex synthesis processes and significant pharmacological potential. These compounds often involve pyrrolidinamine and pyrimidinyl groups, indicative of their roles in various biological and chemical reactions.

Synthesis Analysis

The synthesis of complex organic compounds like the one described typically involves multi-step reactions, including condensation, methylation, and cyclization processes. For example, the synthesis of structurally related compounds has been achieved through reactions involving formaldehyde, dimethylamine, and substituted benzaldehydes or acetophenones, under conditions that facilitate the formation of the desired pyrrolidinamine or pyrimidinyl scaffolds (Moser, Bertolasi, & Vaughan, 2005).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, revealing detailed insights into their conformations, intermolecular interactions, and the spatial arrangement of substituent groups. This information is crucial for understanding the chemical reactivity and potential biological interactions of the compound (Selič, Grdadolnik, & Stanovnik, 1997).

Chemical Reactions and Properties

Compounds with pyrrolidinamine and pyrimidinyl groups participate in various chemical reactions, including hydrogenation, methylation, and more complex synthetic transformations. Their chemical properties are influenced by the presence of these functional groups, which can impact their basicity, stability, and reactivity with different reagents (Wijtmans et al., 2004).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure. These properties are essential for the formulation and application of these compounds in various fields (Zhang, Pan, & Liu, 2009).

properties

IUPAC Name

(3S,4R)-4-(4-methoxyphenyl)-N,N-dimethyl-1-(6-methyl-2-propylpyrimidin-4-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O/c1-6-7-20-22-15(2)12-21(23-20)25-13-18(19(14-25)24(3)4)16-8-10-17(26-5)11-9-16/h8-12,18-19H,6-7,13-14H2,1-5H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHRRWRGVQKCPO-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CC(=N1)N2CC(C(C2)N(C)C)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC(=CC(=N1)N2C[C@H]([C@@H](C2)N(C)C)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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